molecular formula C22H23ClFNO2 B2510095 (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1799267-84-7

(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one

カタログ番号: B2510095
CAS番号: 1799267-84-7
分子量: 387.88
InChIキー: FRMJGBNJKJZPRU-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 2-chlorophenyl group at the β-position and a substituted piperidine ring at the α-position. The piperidine moiety is modified with a (4-fluorobenzyloxy)methyl group at its 4-position, introducing both lipophilic and electron-withdrawing properties.

特性

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFNO2/c23-21-4-2-1-3-19(21)7-10-22(26)25-13-11-18(12-14-25)16-27-15-17-5-8-20(24)9-6-17/h1-10,18H,11-16H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJGBNJKJZPRU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one, also known by its chemical identifier 1799267-84-7, belongs to a class of compounds that exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClFNO2, indicating the presence of a chlorophenyl group, a piperidine moiety, and a fluorobenzyl ether. The structural configuration is crucial for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight373.88 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.5 (predicted)

Biological Activity Overview

Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties, potentially affecting neurotransmitter systems.

The biological activity of (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, contributing to their protective effects in cellular models.

Case Study 1: Anticancer Activity

A study focused on a series of piperidine derivatives, including those structurally related to our compound, reported significant anticancer effects against human breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of piperidine-based compounds against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong inhibition, suggesting potential for development as antibacterial agents.

Research Findings

Research has highlighted various aspects of the biological activity of related compounds:

  • In vitro Studies : Various assays have demonstrated that these compounds exhibit cytotoxicity against cancer cell lines.
  • In vivo Studies : Animal models have shown promise in terms of therapeutic efficacy and safety profiles.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPiperidine derivativesInduction of apoptosis
AntibacterialChlorophenyl derivativesModerate to strong inhibition
NeuroprotectiveFluorobenzyl derivativesReduced oxidative stress

類似化合物との比較

Table 1: Structural and Functional Comparison of Enone Derivatives

Compound Name R1 (β-Substituent) R2 (α-Substituent) Molecular Weight (g/mol) Key Features
Target Compound 2-Chlorophenyl 4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl ~390.5 Ortho-chloro group; fluorobenzyloxymethyl-piperidine enhances lipophilicity
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl 2-Fluoro-4-methoxyphenyl ~277.5 Para-substituents (Cl, F, OMe); lacks heterocyclic ring
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methylphenyl 256.73 Simple chalcone; para-substituents (Cl, Me)
(E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 4-Fluorophenyl 2-Methylpiperidin-1-yl ~246 Fluorophenyl; methyl-piperidine reduces steric hindrance
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl 4-(Furan-2-carbonyl)piperazin-1-yl ~328 Piperazine with furan-carbonyl; polar substituent may limit permeability
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-Methoxyphenyl 4-(Piperidin-1-yl)phenyl ~350 Methoxy group increases electron density; biphenyl-piperidine system
(E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-(Dimethylamino)phenyl 4-Fluorophenyl ~283.3 Strong electron-donating (NMe₂) and withdrawing (F) groups

Key Observations:

Fluorine in the benzyloxy group (target) enhances metabolic stability and lipophilicity, similar to fluorophenyl derivatives in and .

Heterocyclic Modifications :

  • Piperidine vs. Piperazine : The target’s piperidine ring (pKa ~11) is less basic than piperazine (pKa ~9.8), altering protonation states under physiological conditions .
  • The fluorobenzyloxymethyl substituent in the target provides a bulkier, more lipophilic profile compared to methyl-piperidine in or furan-carbonyl-piperazine in .

Hydrogen Bonding and Crystal Packing: The enone backbone facilitates hydrogen bonding via the carbonyl oxygen, as seen in studies using SHELX/ORTEP for crystallographic analysis . Substituents like methoxy () or dimethylamino () groups further influence packing patterns .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows established enone formation routes (e.g., Claisen-Schmidt condensation), similar to methods described for and .
  • Pharmacological Potential: While direct activity data are unavailable, structural analogs with para-fluorophenyl groups (e.g., ) show activity in kinase inhibition and antimicrobial assays. The target’s ortho-chloro and fluorobenzyloxy groups may enhance target selectivity.
  • Crystallographic Insights : Tools like SHELXL and ORTEP-3 are critical for resolving steric effects introduced by ortho-substituents and heterocyclic modifications.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and C=C at ~1600 cm⁻¹ .

Advanced: How to resolve crystallographic data discrepancies?

Methodological Answer :
Discrepancies in X-ray diffraction data may arise from:

  • Disorder in Flexible Groups : Refine the piperidine ring and fluorobenzyl substituents using restraints (e.g., DELU/SIMU in SHELXL) .
  • Thermal Motion Artifacts : Collect data at low temperature (100 K) and apply anisotropic displacement parameters .

Table 2 : Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C=O Bond Length1.22 Å

Basic: What in vitro assays screen for biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-h exposure .

Advanced: How to address target selectivity issues?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogues with modified fluorobenzyl or chlorophenyl groups to identify critical pharmacophores .
  • Molecular Docking : Use AutoDock Vina to predict binding poses against off-target proteins (e.g., cytochrome P450 isoforms) .

Basic: How to assess solubility and stability?

Q. Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via UPLC .

Advanced: How to reconcile conflicting biological assay results?

Q. Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Batch Effect Analysis : Compare results across multiple synthesis batches to rule out impurity interference .

Basic: What computational models predict pharmacokinetics?

Q. Methodological Answer :

  • QSAR : Use descriptors like logP and topological polar surface area (TPSA) to predict absorption .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and CYP450 interaction profiles .

Advanced: How to optimize analogues using QSAR?

Q. Methodological Answer :

  • 3D-QSAR : Generate CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogues .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance binding affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。